![molecular formula C9H9ClF3NO B1487885 3-[(2-Chlorphenyl)amino]-1,1,1-Trifluorpropan-2-ol CAS No. 1341845-91-7](/img/structure/B1487885.png)
3-[(2-Chlorphenyl)amino]-1,1,1-Trifluorpropan-2-ol
Übersicht
Beschreibung
3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol is a useful research compound. Its molecular formula is C9H9ClF3NO and its molecular weight is 239.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung: Antivirale Mittel
Die Struktur von „3-[(2-Chlorphenyl)amino]-1,1,1-Trifluorpropan-2-ol“ ähnelt der von Indolderivaten, die ausgiebig auf ihre antiviralen Eigenschaften untersucht wurden . Indolderivate haben eine inhibitorische Aktivität gegen Influenza A und andere Viren gezeigt, was darauf hindeutet, dass unsere Verbindung zu Derivaten mit potenziellen antiviralen Anwendungen synthetisiert werden könnte.
Antikrebsforschung
Der Indolrest ist ein gemeinsames Merkmal in vielen synthetischen Arzneimittelmolekülen mit Antikrebsaktivität . Daher könnte „this compound“ bei der Synthese neuer Verbindungen für die Krebsbehandlungenforschung verwendet werden.
Antimikrobielle und Antituberkulose-Aktivität
Die Forschung an Indolderivaten hat ihre Wirksamkeit bei antimikrobiellen und antituberkulösen Behandlungen gezeigt . Dies deutet darauf hin, dass unsere Verbindung auf ihre potenzielle Verwendung zur Bekämpfung von bakteriellen Infektionen und Tuberkulose untersucht werden könnte.
Antidiabetische und Antimalaria-Anwendungen
Die biologische Aktivität von Indolderivaten erstreckt sich auf antidiabetische und antimalarielle Wirkungen . Daher könnte „this compound“ ein Kandidat für die Entwicklung neuer Behandlungen für Diabetes und Malaria sein.
Korrosionsschutz in der Materialwissenschaft
Thiazolderivate, die strukturell mit unserer Verbindung verwandt sein können, wurden in Studien als Korrosionsschutzmittel eingesetzt. Dies deutet darauf hin, dass „this compound“ Anwendungen beim Schutz von Metallen vor Korrosion haben kann, was in der Materialwissenschaft von entscheidender Bedeutung ist.
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the biological activities of similar compounds, it can be speculated that this compound may have a range of effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
3-(2-chloroanilino)-1,1,1-trifluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKNMCMCGYJPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(C(F)(F)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


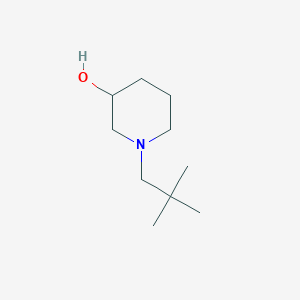
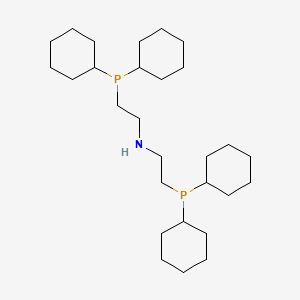

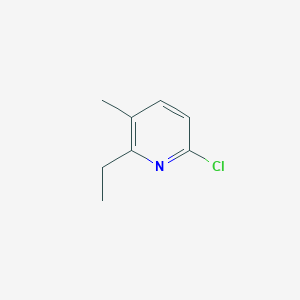
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)
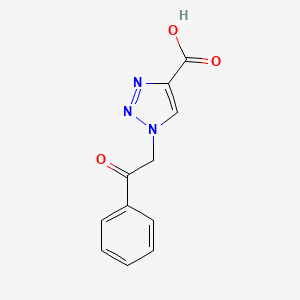
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1487813.png)
![(8-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1487815.png)
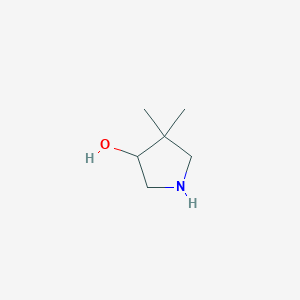

![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)
![3-[2-Bromo-4-(sec-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1487820.png)
![3-{[(2-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1487823.png)

